molecular formula C13H10N2 B7967161 4-Benzyl-2-cyanopyridine

4-Benzyl-2-cyanopyridine

Cat. No.: B7967161
M. Wt: 194.23 g/mol
InChI Key: WBTYJEKADPHWEW-UHFFFAOYSA-N
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Description

4-Benzyl-2-cyanopyridine is a valuable chemical scaffold in organic synthesis and medicinal chemistry research. The structure combines a pyridine core with both benzyl and cyano functional groups, making it a versatile intermediate for constructing more complex molecules. The electron-withdrawing nitrile group can influence the electron density of the pyridine ring, potentially making it susceptible to functionalization at various positions. Related chemical structures, such as 4-cyanopyridine, have been shown to participate in chemodivergent photocatalytic benzylation, allowing researchers to selectively access different regioisomers of benzylated pyridines—key intermediates in the development of pharmaceuticals and agrochemicals . The benzyl group offers a handle for further synthetic modifications, including hydrogenation to saturated derivatives or functionalization of the aromatic ring. As a precursor, it can be utilized in the synthesis of piperidine derivatives, which are privileged structures in drug discovery . Researchers can leverage this compound to develop new synthetic methodologies or as a starting point for creating compound libraries. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Properties

IUPAC Name

4-benzylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-10-13-9-12(6-7-15-13)8-11-4-2-1-3-5-11/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTYJEKADPHWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
4-Benzyl-2-cyanopyridine and its derivatives have been investigated for their potential therapeutic effects. Research indicates that compounds containing the pyridine ring often exhibit significant biological activity, particularly in the treatment of central nervous system disorders. For example, derivatives of 4-benzylpiperidine, a related compound, have shown efficacy as monoamine releasing agents with selective action on dopamine and norepinephrine receptors, suggesting potential applications in treating conditions like depression and psychosis .

Case Study:
A study highlighted the development of RMI-10608, a derivative of 4-benzylpiperidine, which was discovered to possess NMDA antagonist properties. This compound exhibited neuroprotective effects and was proposed for further research into its application for preventing brain damage associated with neurological disorders .

Photocatalysis

Radical Benzylation:
Recent advancements in photocatalytic techniques have enabled the chemodivergent radical benzylation of 4-cyanopyridines. This process utilizes photoredox catalysts to generate benzyl radicals, facilitating regioselective functionalization at different positions on the pyridine ring. The ability to switch between different reaction pathways (ipso-substitution vs. Minisci-type addition) allows for tailored synthesis of various benzylated products .

Data Table: Photocatalytic Reaction Outcomes

Reaction TypeProduct PositionYield (%)Conditions
Ipso-SubstitutionC485Photoredox catalysis
Minisci-Type AdditionC278Photoredox catalysis

Mechanistic Insights:
The mechanism involves generating radical species through N–F bond activation of fluorinated substrates, allowing selective access to different regioisomers. This versatility is crucial for synthesizing complex molecules with specific functional groups .

Synthetic Organic Chemistry

Versatile Building Block:
this compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions, including C–C bond formation processes that are essential for constructing complex molecular architectures .

Research Findings:
A study demonstrated that using 4-cyanopyridine derivatives in radical-based C–C bond-forming processes can lead to the efficient synthesis of new compounds with potential applications in drug development . The incorporation of different substituents on the pyridine ring can enhance reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Functional Group Variations and Electronic Effects

Compound Substituents Molecular Formula Key Functional Features
4-Benzyl-2-cyanopyridine 4-benzyl, 2-cyano C₁₃H₁₀N₂ Electron-withdrawing cyano group; aromatic benzyl
Diethyl pyridine-2,4-dicarboxylate 2,4-dicarboxylate esters C₁₁H₁₃NO₄ Electron-withdrawing ester groups; high purity (97%)
4-Aminopyridin-2(1H)-one 4-amino, 2-ketone C₅H₆N₂O Electron-donating amino group; lactam structure
4-Benzylaminopyridine 4-benzylamino C₁₂H₁₂N₂ Secondary amine; flexible benzyl linkage
Benzyl 3,6-diamino-5-cyano-thienopyridine carboxylate Multiple substituents (cyano, amino, thiophene) C₂₀H₁₄N₄O₂S₂ Complex heterocyclic system; dual amino/cyano groups

Key Observations :

  • Electronic Effects: The cyano group in this compound deactivates the pyridine ring, reducing susceptibility to electrophilic substitution compared to amino- or ester-substituted analogs like 4-Aminopyridin-2(1H)-one or Diethyl pyridine-2,4-dicarboxylate .
  • Steric and Lipophilic Profiles: The benzyl group in this compound introduces steric bulk and lipophilicity, contrasting with the polar ester groups in Diethyl pyridine-2,4-dicarboxylate. This difference may influence solubility and bioavailability .

Preparation Methods

Mechanism and Reagent Optimization

This method involves displacing halogen atoms (Cl, Br, F) at the pyridine’s 2-position with cyanide. Sodium cyanide (NaCN) serves as the nucleophile, while 4-dimethylaminopyridine (DMAP) acts as a phase-transfer catalyst in propionitrile. The reaction proceeds via an SNAr mechanism, where DMAP stabilizes the transition state by coordinating to the pyridine nitrogen, enhancing cyanide attack at the electron-deficient C2 position.

Representative Procedure :
A mixture of 2,3-dichloro-5-trifluoromethylpyridine (87.5 g), NaCN (30 g), DMAP (52 g), and propionitrile (656 mL) is refluxed for 5 hours. Post-reaction, the organic phase is washed with 2N HCl to remove DMAP, followed by vacuum distillation to isolate 3-chloro-2-cyano-5-trifluoromethylpyridine in 73–84% yield. Adapting this protocol for 4-benzyl substitution requires substituting the dichloro precursor with 4-benzyl-2-chloropyridine.

Solvent and Temperature Effects

Propionitrile’s high polarity and boiling point (97°C) enable reactions at 90–100°C without pressurized systems. Lower yields (<50%) occur in acetonitrile due to reduced cyanide solubility, while DMF promotes side reactions like Hofmann elimination.

Benzylation of 2-Cyanopyridine Derivatives

Quaternization with Benzyl Halides

4-Cyanopyridine reacts with benzyl chlorides in methanol to form pyridinium salts, which are subsequently anion-exchanged to hexafluoroantimonates. For example, 4-chlorobenzyl chloride and 4-cyanopyridine yield l-(4-chlorobenzyl)-4-cyanopyridinium hexafluoroantimonate (38%) after recrystallization. While this route modularizes the benzyl group, yields are modest (8–53%) due to competing hydrolysis of benzyl chlorides.

Table 1: Benzylation of 4-Cyanopyridine with Substituted Benzyl Chlorides

Benzyl ChlorideProductYield (%)Melting Point (°C)
4-Chlorobenzyl chloridel-(4-Cl-Bz)-4-cyanopyridinium SbF638150–151
Benzyl chloridel-Bz-4-cyanopyridinium SbF653154–155
4-Methylbenzyl chloridel-(4-Me-Bz)-4-cyanopyridinium SbF642167–168

Reductive Amination Approaches

Patent WO1997023458A1 describes a two-step synthesis:

  • Hydrolysis of this compound : Refluxing in HCl-saturated methanol converts the nitrile to a carboxylic acid.

  • Decarboxylation : Heating the acid intermediate eliminates CO2, yielding 4-benzylpyridine. While direct details are sparse, analogous procedures for 2-cyanopyridines suggest yields of 60–70% after purification.

Acid-Mediated Cyclization and Functionalization

Cyclocondensation of Aminocrotononitrile

Reacting p-aminocrotononitrile with malononitrile under acidic conditions generates 2-cyanopyridine cores, which are subsequently benzylated. Ethylene dichloride at 80°C for 12 hours affords 2-cyano-4-chloropyridine, which undergoes nucleophilic aromatic substitution with benzyl Grignard reagents. This method’s versatility allows introducing diverse benzyl groups but requires strict anhydrous conditions to prevent nitrile hydrolysis.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

MethodYield (%)Key AdvantagesLimitations
Nucleophilic Cyanide73–84High yield, scalableRequires halogenated precursors
Benzylation38–53Modular benzyl group introductionLow yield, anion exchange complexity
Acid Hydrolysis60–70Simple reagentsMulti-step, corrosive conditions
Cyclocondensation45–55Builds pyridine ring de novoSensitive to moisture, long reaction times

Characterization and Quality Control

1H-NMR spectra of this compound derivatives show distinct aromatic signals: benzyl protons resonate at δ 5.83–5.92 (singlet, 2H), while pyridine protons appear as doublets at δ 8.68–9.47. CN stretching in IR occurs at 2230 cm⁻¹, confirming nitrile integrity. HPLC purity exceeds 98% when using propionitrile-based syntheses due to efficient DMAP removal .

Q & A

Q. What are the standard synthetic routes for preparing 4-Benzyl-2-cyanopyridine, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic substitution or cyclization reactions. A validated method involves reacting potassium salts of 3-cyano-2-pyridones with α-halogenated carbonyl compounds (e.g., α-bromoacetophenone) under basic conditions (e.g., sodium ethoxide). Cyclization in ethanol yields the target compound . To optimize efficiency:

  • Monitor reaction progress using TLC or HPLC.
  • Adjust stoichiometry (1:1.2 molar ratio of pyridone to halide) to minimize side products.
  • Control temperature (70–80°C) to balance reaction rate and decomposition risks.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR (¹H/¹³C): Confirm benzyl and cyano group positions via chemical shifts (δ 7.2–7.5 ppm for aromatic protons; δ ~115 ppm for CN in ¹³C).
  • FT-IR : Identify nitrile stretching vibrations (~2220 cm⁻¹) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 209) .
  • XRD : Resolve crystallographic structure for unambiguous confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Although full toxicity data are unavailable, adopt these precautions:

  • Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of fine particulates.
  • Store in airtight containers at 2–8°C to prevent degradation .
  • Follow waste disposal guidelines for nitrile-containing compounds .

Q. How can researchers validate the purity of synthesized this compound?

Combine orthogonal techniques:

  • HPLC-DAD : Assess purity (>98%) with a C18 column (acetonitrile/water gradient).
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (C: 74.6%, H: 4.9%, N: 13.5%).
  • Melting Point : Compare observed range (e.g., 120–122°C) to literature data .

Q. What are the solubility properties of this compound in common solvents?

The compound is:

  • Soluble : Dichloromethane, DMSO, DMF.
  • Partially Soluble : Ethanol, acetone.
  • Insoluble : Water, hexane.
    Pre-saturate solvents with nitrogen to prevent oxidation during dissolution .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound formation in cyclization reactions?

Regioselectivity arises from electronic and steric effects:

  • The cyano group at position 2 directs electrophilic attack to position 4 via resonance stabilization.
  • Steric hindrance from the benzyl group disfavors substitution at position 3. Computational studies (DFT) can model transition states to validate this hypothesis .

Q. How can conflicting data in reaction yield optimization be systematically addressed?

Apply contradiction analysis frameworks:

  • Data Triangulation : Cross-validate yields using HPLC, NMR, and gravimetry .
  • Design of Experiments (DoE) : Identify critical variables (e.g., temperature, catalyst loading) via factorial design.
  • Replicability Checks : Repeat experiments under identical conditions to rule out procedural errors .

Q. What strategies enhance the stability of this compound in long-term storage?

  • Lyophilization : Convert to a stable powder form under vacuum.
  • Antioxidant Additives : Include 0.1% BHT in DMSO stock solutions.
  • Avoid Protic Solvents : Prevent hydrolysis by using anhydrous DCM for storage .

Q. How does this compound interact with biological targets, and what computational tools model these interactions?

Preliminary studies suggest potential as a kinase inhibitor scaffold. Use:

  • Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • SAR Analysis : Modify substituents (e.g., benzyl vs. pyridyl) to optimize binding affinity .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Challenges include co-elution of byproducts (e.g., decyanated derivatives) and low UV absorption. Solutions:

  • LC-HRMS : Resolve impurities with high mass accuracy (<5 ppm error).
  • Derivatization : Enhance detectability by reacting nitriles with hydroxylamine to form iminoxyl radicals .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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